molecular formula C10H14O3 B2393252 2-(3-Oxobutyl)cyclohexane-1,3-dione CAS No. 34084-81-6

2-(3-Oxobutyl)cyclohexane-1,3-dione

Cat. No.: B2393252
CAS No.: 34084-81-6
M. Wt: 182.219
InChI Key: UFOZKMHXRBLNJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Oxobutyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C10H14O3 It is characterized by a cyclohexane ring substituted with a 3-oxobutyl group and two keto groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxobutyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with a suitable alkylating agent. One common method is the alkylation of cyclohexane-1,3-dione with 3-chlorobutan-2-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxobutyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxobutyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Diols or alcohols.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Oxobutyl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-oxobutyl)cyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. The keto groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and metabolic processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(3-oxobutyl)cyclohexane-1,3-dione
  • 2-(3-Methyl-2-butenoyl)-1H-isoindole-1,3(2H)-dione
  • 2-(3-Oxobutyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

2-(3-Oxobutyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern and the presence of two keto groups on the cyclohexane ring. This structure imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

2-(3-oxobutyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7(11)5-6-8-9(12)3-2-4-10(8)13/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOZKMHXRBLNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1C(=O)CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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